1,1-Chloro-2-butanone
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Overview
Description
1,1-Chloro-2-butanone is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the first carbon and a carbonyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Chloro-2-butanone can be synthesized through several methods. One common approach involves the chlorination of 2-butanone (methyl ethyl ketone) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 1,1-dichloro-2-butanone may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Chloro-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 1,1-dichloro-2-butanone to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Chloro-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-dichloro-2-butanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloroethane: A chlorinated alkane with similar reactivity but different applications.
1,1-Dichloro-3,3-dimethyl-2-butanone: Another chlorinated ketone with distinct structural features and reactivity.
2-Butanone (Methyl Ethyl Ketone): The non-chlorinated parent compound of 1,1-dichloro-2-butanone.
Uniqueness
1,1-Chloro-2-butanone is unique due to the presence of two chlorine atoms on the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
2648-56-8 |
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Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
1,1-dichlorobutan-2-one |
InChI |
InChI=1S/C4H6Cl2O/c1-2-3(7)4(5)6/h4H,2H2,1H3 |
InChI Key |
SNWBFNJXVNSVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(Cl)Cl |
Origin of Product |
United States |
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